molecular formula C16H20F2N2O2 B15277349 Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15277349
M. Wt: 310.34 g/mol
InChI Key: IJQIHOWTPVSKNK-UHFFFAOYSA-N
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Description

Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Benzylation: The final step involves the benzylation of the nitrogen atom, which can be achieved using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

    Industrial Applications: The compound’s properties may be leveraged in the development of new industrial chemicals or catalysts.

Mechanism of Action

The mechanism of action of Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,8-diazaspiro[4.5]decane
  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 6-Benzyl-2,6-diazaspiro[4.5]decane

Uniqueness

Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20F2N2O2

Molecular Weight

310.34 g/mol

IUPAC Name

benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H20F2N2O2/c17-16(18)12-20(9-7-15(16)6-8-19-11-15)14(21)22-10-13-4-2-1-3-5-13/h1-5,19H,6-12H2

InChI Key

IJQIHOWTPVSKNK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(CC2(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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